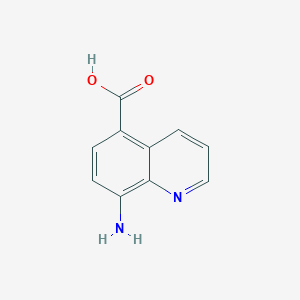

8-Aminoquinoline-5-carboxylic acid

Description

Structural Features and Chemical Significance

The structure of 8-aminoquinoline-5-carboxylic acid, with the chemical formula C₁₀H₈N₂O₂, combines the aromatic, heterocyclic quinoline (B57606) core with two key functional groups. nih.gov The amino group (-NH₂) at position 8 and the carboxylic acid group (-COOH) at position 5 are crucial to its chemical behavior. nih.gov The nitrogen atom of the amino group and the quinoline ring nitrogen can act as ligands, enabling the formation of stable complexes with various metal ions. rsc.orgresearchgate.net This chelating ability is a cornerstone of its utility in coordination chemistry. rsc.org

The presence of the amino group also makes the compound a valuable directing group in organic synthesis, particularly in C-H bond functionalization reactions. mdpi.com This strategy allows for the selective introduction of new functional groups at specific positions on a molecule, a powerful tool for creating complex molecular architectures. researchgate.net

Overview of Research Domains and Applications in Academic Chemistry

The unique structural attributes of this compound have led to its extensive use across multiple research domains. It serves as a pivotal precursor for the synthesis of a wide array of bioactive compounds, with notable applications in the development of potential therapeutic agents. nih.gov Furthermore, its derivatives have been explored for their antioxidant properties. nih.gov

In the realm of synthetic organic chemistry, the 8-aminoquinoline (B160924) moiety is widely employed as a directing group to facilitate regioselective C-H activation. mdpi.comresearchgate.net This has proven instrumental in the synthesis of complex organic molecules from simpler precursors. acs.org The field of coordination chemistry also heavily utilizes this scaffold and its derivatives to create novel metal complexes with diverse geometries and electronic properties, which can have applications in catalysis and materials science. rsc.orgresearchgate.netnih.gov

Detailed Research Findings

Use as a Building Block in Organic Synthesis

This compound and its parent compound, 8-aminoquinoline, are highly valued as building blocks in the construction of more complex molecules. The amino group can be readily converted into an amide, which then acts as a bidentate directing group, guiding a metal catalyst to a specific C-H bond for functionalization. nih.govmdpi.com This has enabled the development of novel synthetic routes to a variety of organic structures.

For instance, research has demonstrated the use of 8-aminoquinoline amides in palladium-catalyzed arylation of unactivated sp³ C-H bonds. nih.gov This methodology allows for the formation of carbon-carbon bonds at positions that would be difficult to functionalize using traditional synthetic methods. Furthermore, the 8-aminoquinoline auxiliary has been successfully employed in the synthesis of chiral cyclobutane (B1203170) keto acids from naturally occurring terpenes, showcasing its utility in the synthesis of natural product-like compounds. acs.org

Role in the Development of Therapeutic Agents

The 8-aminoquinoline scaffold is a well-established pharmacophore in medicinal chemistry, with derivatives like primaquine (B1584692) and tafenoquine (B11912) being used as antimalarial drugs. acs.org Building on this foundation, researchers have explored derivatives of this compound for various therapeutic applications.

A notable area of research involves the design and synthesis of novel 8-aminoquinoline derivatives combined with natural antioxidant acids, such as ferulic, caffeic, and lipoic acids. nih.gov These hybrid molecules have been shown to possess copper-chelating and radical-scavenging properties, with in vitro studies indicating potential cytoprotective effects against oxidative stress. nih.gov This line of research suggests the potential for developing new therapeutic agents for neurodegenerative diseases where oxidative stress is a contributing factor. nih.govacs.org

Application in Coordination Chemistry

The bidentate nature of the 8-aminoquinoline core, involving the quinoline nitrogen and the exocyclic amino group, makes it an excellent ligand for a wide range of metal ions. rsc.orgresearchgate.net The addition of the carboxylic acid group in this compound provides another potential coordination site, allowing for the formation of even more complex and stable metal complexes.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

8-aminoquinoline-5-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2/c11-8-4-3-7(10(13)14)6-2-1-5-12-9(6)8/h1-5H,11H2,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOFVSVFITPSQBG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2N=C1)N)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

860205-79-4 | |

| Record name | 8-aminoquinoline-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 8 Aminoquinoline 5 Carboxylic Acid and Its Derivatives

Direct Synthesis of 8-Aminoquinoline-5-carboxylic Acid

The direct synthesis of this compound is a multi-step process that requires careful consideration of precursor synthesis, the introduction of the carboxyl group, and subsequent purification.

Precursor Preparation Strategies

The journey to synthesizing this compound begins with the construction of the 8-aminoquinoline (B160924) scaffold. Classical methods such as the Skraup and Friedländer syntheses are foundational in creating the quinoline (B57606) ring system. rroij.comlookchem.com

The Skraup synthesis offers a direct route to quinolines by reacting an aniline (B41778) with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene. rroij.com For instance, 2-bromoaniline (B46623) can be subjected to a Skraup synthesis to produce 8-bromoquinoline, a potential precursor. nih.gov

The Friedländer synthesis , another cornerstone method, involves the condensation of a 2-aminobenzaldehyde (B1207257) or a 2-aminoketone with a compound containing a reactive α-methylene group, catalyzed by acids or bases. nih.govwikipedia.org This approach allows for the assembly of substituted quinolines that can be further elaborated.

A common and effective strategy for preparing the direct precursor to 8-aminoquinoline involves the nitration of quinoline. This reaction typically yields a mixture of 5-nitroquinoline (B147367) and 8-nitroquinoline (B147351). nih.gov These isomers can be separated, and the 8-nitroquinoline is then reduced to 8-aminoquinoline using reagents like tin powder in the presence of hydrochloric acid. nih.gov This 8-aminoquinoline serves as the immediate precursor for the subsequent carboxylation step.

Carboxylation Techniques

With 8-aminoquinoline in hand, the introduction of a carboxylic acid group at the C5 position is a critical transformation. Modern synthetic methods have focused on direct C-H activation and carboxylation. A notable approach is the photocatalytic C-5 carboxylation of 8-aminoquinoline amides and sulfonamides. researchgate.net This method utilizes a single electron transfer pathway to achieve the desired carboxylation. While this has been demonstrated on amide and sulfonamide derivatives, the underlying principle of C5-H functionalization is key.

Another strategy involves the C5-H functionalization of 8-aminoquinoline derivatives. For example, copper-catalyzed C5-H bromination can be performed on 8-aminoquinoline amides, which could then potentially be converted to the carboxylic acid through subsequent reactions.

Purification and Isolation Methods

The final step in the direct synthesis is the purification and isolation of this compound. Standard techniques such as crystallization and column chromatography are employed. nih.gov The choice of solvent for crystallization is crucial for obtaining a high-purity product. For similar quinoline carboxylic acids, recrystallization from solvents like ethanol (B145695) or ethyl acetate (B1210297) has been reported to yield pure crystalline material. nih.gov In some cases, purification of related quinoline derivatives has been achieved by dissolving the crude product in a suitable solvent and then inducing precipitation to isolate the purified compound.

Functionalization of the Carboxylic Acid Moiety

The carboxylic acid group of this compound is a versatile handle for creating a diverse range of derivatives, primarily through amidation and esterification reactions.

Amidation Reactions and Derivative Synthesis

The conversion of the carboxylic acid to an amide is a common and important transformation. Typically, this involves the activation of the carboxylic acid followed by reaction with an amine. A general and effective method for the amidation of carboxylic acids is the use of a coupling reagent. For instance, a carboxylic acid can be reacted with an amine in the presence of titanium tetrachloride (TiCl₄) in pyridine (B92270) at elevated temperatures to yield the corresponding amide in good yields. iajpr.com Another established protocol involves the use of phosphonitrilic chloride trimer (PNT) as an activating agent in a one-pot procedure. mdpi.com

While direct amidation of this compound is the target, much of the existing literature describes the synthesis of 8-aminoquinoline amides by reacting 8-aminoquinoline with various carboxylic acids. nih.govwikipedia.orgresearchgate.netmdpi.com These studies provide valuable insights into the reactivity of the 8-aminoquinoline scaffold and the conditions suitable for amide bond formation. For example, 8-aminoquinoline can be coupled with other carboxylic acids by first converting the acid to its acyl chloride using oxalyl chloride, followed by reaction with 8-aminoquinoline in the presence of a base like triethylamine (B128534) and a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). researchgate.netmdpi.com

A one-pot transamidation of 8-aminoquinoline amides has also been developed, highlighting the versatility of this class of compounds. masterorganicchemistry.com This process involves the activation of the amide bond of an existing 8-aminoquinoline amide, allowing for the exchange of the amine component.

The synthesis of various amide derivatives is crucial for exploring their biological activities and material properties. Below is a table summarizing representative amidation reactions involving the 8-aminoquinoline core.

Amidation Reactions Involving the 8-Aminoquinoline Scaffold

| Carboxylic Acid/Activated Derivative | Amine | Coupling Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 3-oxo-olean-12-en-28-oic acid acyl chloride | 8-Aminoquinoline | DMAP, Triethylamine, DCM, 0-5 °C to rt | 3-Oxo-olean-12-en-28-oic acid 8-aminoquinoline amide | 80% | researchgate.net |

| 3-oxo-urs-12-en-28-oic acid acyl chloride | 8-Aminoquinoline | DMAP, Triethylamine, DCM, 0-5 °C to rt | 3-oxo-urs-12-en-28-oic acid 8-aminoquinoline amide | 84% | researchgate.net |

| Various Carboxylic Acids | Aniline | Phosphonitrilic chloride trimer (PNT), N-methylmorpholine, Dichloromethane (B109758), 0-5 °C to rt | Corresponding Amides | Excellent | mdpi.com |

| Benzoic Acid | Aniline | TiCl₄, Pyridine, 85 °C | N-Phenylbenzamide | Good | iajpr.com |

Esterification Protocols

Esterification of the carboxylic acid group of this compound opens another avenue for creating new derivatives. The Fischer esterification is a classic and widely used method for converting carboxylic acids to esters by reacting them with an alcohol in the presence of an acid catalyst, such as sulfuric acid. masterorganicchemistry.comwpmucdn.com This reaction is an equilibrium process, and often an excess of the alcohol is used to drive the reaction towards the ester product. wpmucdn.com

Microwave-assisted esterification has also emerged as an efficient method. For example, a carboxylic acid can be reacted with an alcohol in a microwave vial with concentrated sulfuric acid as a catalyst at elevated temperatures for a short duration. youtube.com

The purification of the resulting esters typically involves an aqueous workup to remove the acid catalyst and excess alcohol, followed by extraction with an organic solvent and drying. The final product can be isolated by removing the solvent, often via rotary evaporation. youtube.com

A study on the remote C-O coupling of quinoline amides at the C5 position using a copper(II) catalyst provides an alternative strategy for introducing an ester-like functionality, leading to 5-hydroxyquinoline (B119867) derivatives. wpmucdn.com

The table below outlines general and specific esterification protocols applicable to carboxylic acids.

Esterification Protocols for Carboxylic Acids

| Carboxylic Acid | Alcohol | Catalyst/Conditions | Product Type | Key Features | Reference |

|---|---|---|---|---|---|

| General Carboxylic Acid | Ethanol | Concentrated H₂SO₄, Heat | Ethyl Ester | Classic equilibrium reaction. | technoarete.org |

| General Carboxylic Acid | Various Alcohols | Concentrated H₂SO₄, Microwave (120 °C) | Corresponding Ester | Rapid reaction times. | youtube.com |

| Acrylic Acid | Ethanol, Methanol, Propanol | Hydrochloric Acid, 333.15 K | Acrylate Esters | Comparison of different alcohols and catalysts. |

Modifications of the Amino Group

The amino group at the 8-position of the quinoline ring is a key functional handle that can be modified through various strategies, including protection, deprotection, N-alkylation, and N-acylation. These modifications are often crucial for the synthesis of complex molecules and for modulating the directing group's activity.

For instance, the Boc group is readily installed and can activate the amide C(acyl)-N bond, facilitating transformations like transamidation. mdpi.comresearchgate.net This activation is attributed to a steric-induced twist in the amide geometry, which reduces the resonance energy. mdpi.com

Deprotection, or the removal of the directing group, is a critical step to release the final carboxylic acid or other desired functional groups. While the 8-aminoquinoline amide bond is robust, several strategies have been developed for its cleavage. researchgate.netnih.gov

One mild and versatile method involves an oxidative deprotection protocol. nih.gov This process converts the stable amide into a more reactive imide, which can then be cleaved in a one-pot fashion to yield carboxylic acids or amides. nih.gov Ozonolysis is a key reagent in this transformation. nih.gov

Another strategy involves the activation of the 8-aminoquinoline amide with a tert-butyloxycarbonyl (Boc) group. mdpi.com This "Boc-activation" facilitates a one-pot transamidation with various aryl and alkyl amines under palladium catalysis, providing an efficient route for the removal of the 8-aminoquinoline auxiliary. mdpi.comresearchgate.net

| Strategy | Description | Key Reagents/Conditions | Reference |

| Protection | Introduction of a temporary blocking group to prevent the amino group from reacting. | Boc-anhydride, Cbz-Cl, Fmoc-Cl | masterorganicchemistry.com |

| Oxidative Deprotection | Conversion of the robust amide to a labile imide for easier cleavage. | Ozonolysis | nih.gov |

| Boc-Activated Deprotection | Activation of the amide bond with a Boc group to facilitate transamidation. | Boc-anhydride, Pd catalyst, amine | mdpi.com |

This table provides a summary of protection and deprotection strategies for the amino group of 8-aminoquinoline derivatives.

N-alkylation and N-acylation of the 8-aminoquinoline core are fundamental transformations for creating a diverse range of derivatives with potential applications in medicinal chemistry and materials science.

N-Alkylation involves the introduction of an alkyl group onto the nitrogen atom of the amino group. This can be achieved through nucleophilic substitution reactions where 8-aminoquinoline acts as a nucleophile, reacting with alkyl halides. For example, N-(2-(1H-indol-3-yl) ethyl) quinolin-8-amine has been synthesized by reacting 8-aminoquinoline with 3-(2-bromoethyl)-1H-indole in the presence of K2CO3 in acetone.

N-Acylation is the process of introducing an acyl group to the amino group, typically forming an amide bond. This is a widely used method, especially for preparing substrates for C-H activation reactions where the 8-aminoquinoline moiety serves as a directing group. The synthesis of 8-aminoquinoline amides is commonly achieved by reacting a carboxylic acid with 8-aminoquinoline. This can be done by first converting the carboxylic acid to a more reactive acyl chloride using reagents like oxalyl chloride, followed by reaction with 8-aminoquinoline in the presence of a base such as triethylamine. mdpi.com

A copper-catalyzed one-pot reaction has been developed for the N-acylation and subsequent C5-H halogenation of 8-aminoquinolines, where acyl halides serve as the source for both the acyl and halide moieties.

| Reaction Type | Reactants | Reagents/Conditions | Product Type | Reference |

| N-Alkylation | 8-aminoquinoline, 3-(2-bromoethyl)-1H-indole | K2CO3, acetone, reflux | N-alkylated 8-aminoquinoline | |

| N-Acylation | Carboxylic acid, 8-aminoquinoline | 1. Oxalyl chloride, DCM; 2. Triethylamine, DMAP | 8-aminoquinoline amide | mdpi.com |

| N-Acylation/Halogenation | 8-aminoquinoline, Acyl halide | Copper catalyst | N-acyl-5-halo-8-aminoquinoline |

This table summarizes N-alkylation and N-acylation reactions of 8-aminoquinoline.

Regioselective Functionalization of the Quinoline Ring (C-H Activation)

The 8-aminoquinoline group has emerged as a powerful directing group in transition metal-catalyzed C-H functionalization, enabling the selective introduction of various functional groups onto the quinoline ring and other substrates. researchgate.net

The efficacy of 8-aminoquinoline as a directing group stems from its ability to act as a bidentate ligand, coordinating to a metal center through both the amino nitrogen and the quinoline nitrogen. researchgate.netnih.govacs.orgnih.gov This chelation forms a stable five- or six-membered metallacycle intermediate, which positions the metal catalyst in close proximity to a specific C-H bond, facilitating its activation. nih.gov This directed metallation is highly regioselective, typically occurring at the ortho-position of an attached aryl group or at the β- or γ-positions of an aliphatic chain. nih.govnih.govacs.orgnih.gov The robustness of the resulting 8-aminoquinoline amide bond under various reaction conditions further enhances its utility as a directing group. nih.gov

A variety of transition metals, including palladium, rhodium, nickel, and copper, have been successfully employed in 8-aminoquinoline-directed C-H functionalization reactions. mdpi.com

Palladium catalysis has been extensively studied for the C-H functionalization of substrates bearing the 8-aminoquinoline directing group. acs.orgnih.govresearchgate.net These reactions have enabled a wide array of transformations, including the arylation, alkylation, alkenylation, and alkynylation of both sp² and sp³ C-H bonds. nih.govnih.govrhhz.net

In a typical catalytic cycle, a Pd(II) catalyst coordinates to the 8-aminoquinoline amide. rhhz.net This is followed by a C-H activation step to form a palladacycle intermediate. nih.gov Oxidative addition of an aryl or alkyl halide to the Pd(II) center generates a Pd(IV) species, which then undergoes reductive elimination to form the C-C bond and regenerate the active Pd(II) catalyst. rhhz.net

A notable application is the palladium-catalyzed β-arylation of carboxylic acid derivatives. nih.gov In these reactions, an 8-aminoquinoline amide of a carboxylic acid is coupled with an aryl iodide in the presence of a palladium acetate catalyst and a base. nih.gov This methodology has been successfully applied to the functionalization of amino acid derivatives. rhhz.net

| Reaction | Substrate | Coupling Partner | Catalyst/Reagents | Product | Reference |

| β-Arylation | 8-aminoquinoline amide of a carboxylic acid | Aryl iodide | Pd(OAc)₂, base | β-Aryl carboxylic acid derivative | nih.gov |

| β-Acetoxylation | N-phthaloyl α-amino amide with 8-aminoquinoline | Pd(OAc)₂, oxone, Ac₂O | β-Acetoxy amino acid derivative | rhhz.net | |

| Vinylic C-H Arylation | 8-aminoquinoline amide of myrtenal (B1677600) | 4-Iodoanisole | Pd(OAc)₂, AgOAc, NaOAc | Arylated myrtenal derivative | acs.orgnih.gov |

| Enantioselective β-Arylation | Alkyl carboxamide with C₅-iodinated 8-aminoquinoline | Aryl iodide | Pd catalyst, BINOL ligand | Enantioenriched β-aryl carboxamide | acs.orgnih.gov |

This table presents examples of palladium-catalyzed C-H activation reactions directed by the 8-aminoquinoline group.

Transition Metal-Catalyzed C-H Functionalization

Nickel-Catalyzed C-H Functionalization

Nickel catalysis has emerged as a powerful tool for the C-H functionalization of 8-aminoquinoline derivatives. acs.orgchemrxiv.org These reactions often utilize the 8-aminoquinoline moiety as a directing group to achieve high regioselectivity. mdpi.com For instance, nickel-catalyzed C(sp³)–H arylation with iodoarenes has been studied to understand the catalyst's resting state and optimize reaction conditions. acs.org Investigations into the mechanism have highlighted the role of paramagnetic Ni(II) species. acs.orgchemrxiv.org It was found that the choice of base can significantly impact the reaction, with sodium carbonate sometimes leading to a deleterious off-cycle resting state. acs.org The use of sodium tert-butoxide as a base has been shown to improve catalytic performance under milder conditions, even making additives like carboxylic acids and phosphines unnecessary in some cases. acs.org

Nickel-catalyzed systems have also been developed for other transformations, such as the trifluoromethylation of 8-aminoquinoline derivatives via acyl-directed functionalization. dntb.gov.ua Furthermore, Ni/Cu co-catalyzed systems have been employed for the direct C–H carbonylation of amides using DMF as a carbon monoxide source. mdpi.com

Table 1: Examples of Nickel-Catalyzed C-H Functionalization of 8-Aminoquinoline Derivatives

| Catalyst System | Reactants | Product Type | Key Findings | Reference(s) |

|---|---|---|---|---|

| Ni(II) / NaOtBu | 8-aminoquinoline amide, iodoarene | Arylated 8-aminoquinoline | Improved catalysis at milder conditions compared to Na₂CO₃. acs.org | acs.org |

| Ni(TFA)₂ | 8-aminoquinoline derivative | ortho-Trifluoromethylated product | Achieved through acyl-directed functionalization. | dntb.gov.ua |

| Ni/Cu co-catalyst | Aromatic or aliphatic amides, DMF, O₂ | Isoindoline-1,3-diones, pyrrole-2,5-diones | C(sp²)–H and C(sp³)–H functionalization with broad functional group compatibility. mdpi.com | mdpi.com |

Copper-Catalyzed C-H Functionalization

Copper catalysis is widely used for the functionalization of 8-aminoquinoline amides, offering a cost-effective alternative to precious metal catalysts. nih.gov These reactions often proceed with high regioselectivity at the C5 position of the quinoline ring. rsc.orgbeilstein-journals.org For example, copper-catalyzed C5-H bromination and difluoromethylation have been achieved using ethyl bromodifluoroacetate as a bifunctional reagent. rsc.org The reaction outcome can be selectively tuned by the choice of copper catalyst and additives; a cupric catalyst with an alkaline additive leads to bromination, while a cuprous catalyst with a silver additive results in difluoromethylation. rsc.org

Copper-catalyzed C–H alkylation of 8-aminoquinolines has also been described, using secondary and tertiary alkyl carboxylic acids as alkylating agents via a decarboxylative pathway. rsc.org Furthermore, copper has been employed in the C5-selective chlorination of 8-aminoquinolines. shu.ac.uk Mechanistic studies suggest that some copper-catalyzed functionalizations of 8-aminoquinolines proceed through a Single Electron Transfer (SET) mechanism. shu.ac.uk

Table 2: Examples of Copper-Catalyzed C-H Functionalization of 8-Aminoquinoline Amides

| Catalyst System | Reagents | Product Type | Key Features | Reference(s) |

|---|---|---|---|---|

| Cu(II) catalyst, alkaline additive | Ethyl bromodifluoroacetate | C5-brominated 8-aminoquinoline | Selective bromination. | rsc.org |

| Cu(I) catalyst, silver additive | Ethyl bromodifluoroacetate | C5-difluoromethylated 8-aminoquinoline | Selective difluoromethylation. | rsc.org |

| Copper catalyst | Secondary/tertiary alkyl carboxylic acids | C2-alkylated 8-aminoquinoline | Decarboxylative alkylation. | rsc.org |

| Copper catalyst | Alkyl bromides | C5-brominated 8-aminoquinoline | Proceeds in DMSO under air without external oxidants. beilstein-journals.org | beilstein-journals.org |

Other Metal-Catalyzed Systems (e.g., Rhodium, Ruthenium, Cobalt, Iron)

Besides nickel and copper, other transition metals such as rhodium, ruthenium, cobalt, and iron have been successfully employed in the C-H functionalization of 8-aminoquinoline derivatives.

Rhodium: Rhodium catalysis has been utilized for template-assisted distal para-C–H olefination of arenes, a significant achievement as rhodium catalysis is more commonly associated with ortho-C–H functionalization. rsc.org

Ruthenium: Ruthenium-catalyzed oxidative annulation of N-quinolin-8-yl-benzamides with alkynes has been developed to synthesize isoquinolones. nih.govacs.org In this process, the 8-aminoquinolinyl moiety acts as a bidentate directing group, and Cu(OAc)₂·H₂O is used as an oxidant. nih.govacs.org

Cobalt: Cobalt catalysts, being more economical, are gaining attention for C-H functionalization. shu.ac.uk A cobalt-catalyzed remote C-H nitration of 8-aminoquinoline compounds operating through a Single Electron Transfer (SET) mechanism has been reported. shu.ac.uk This method uses inexpensive Co(NO₃)₂·6H₂O as the catalyst and tert-butyl nitrite (B80452) as the nitro source. shu.ac.uk Cobalt has also been used for the alkenylation of sp² C-H bonds directed by the 8-aminoquinoline group. nih.gov

Iron: Iron-catalyzed C-H functionalization offers a non-toxic and inexpensive alternative. acs.org An iron-catalyzed, 8-amido-enabled regiodivergent C-H allylation of quinolines has been described, allowing for the selective preparation of either C5- or C4-allylated products depending on the catalytic system. nih.gov

Table 3: Overview of Other Metal-Catalyzed C-H Functionalization of 8-Aminoquinoline Derivatives

| Metal | Reaction Type | Key Features | Reference(s) |

|---|---|---|---|

| Rhodium | para-C–H olefination | Utilizes a Si-linked cyanobiphenyl unit as a traceless directing group. | rsc.org |

| Ruthenium | Oxidative annulation with alkynes | Forms isoquinolones; 8-aminoquinoline acts as a bidentate directing group. nih.govacs.org | nih.govacs.org |

| Cobalt | Remote C-H nitration | Proceeds via a Single Electron Transfer (SET) mechanism. shu.ac.uk | shu.ac.uk |

| Iron | Regiodivergent C-H allylation | Allows for selective C5- or C4-allylation. nih.gov | nih.gov |

Specific Functionalization Reactions

Building on the catalytic systems described above, specific functionalization reactions such as arylation, alkylation, alkenylation, and halogenation have been developed to introduce a wide range of substituents onto the 8-aminoquinoline core.

C-H Arylation

The introduction of aryl groups into the 8-aminoquinoline framework via C-H activation is a well-established strategy. Palladium-catalyzed C(sp²)–H arylation has been utilized as a key step in the synthesis of chiral cyclobutane (B1203170) keto acids from myrtenal, where the 8-aminoquinoline serves as a directing group. nih.govacs.org These reactions typically employ a palladium acetate catalyst with a silver salt as an oxidant and can be optimized with various additives and solvents. nih.govacs.org Nickel-catalyzed C–H arylation of the 8-aminoquinoline moiety has also been reported. researchgate.net

Table 4: Conditions for Palladium-Catalyzed C-H Arylation of an 8-Aminoquinoline Derivative

| Catalyst | Oxidant | Additive | Solvent | Temperature | Reference(s) |

|---|---|---|---|---|---|

| Pd(OAc)₂ (5 mol %) | AgOAc (2.0 equiv) | NaOAc (1 equiv) | DCE | 100 °C | nih.govacs.org |

C-H Alkylation and Alkenylation

The introduction of alkyl and alkenyl groups via C-H activation has also been achieved using various catalytic systems. Cobalt-catalyzed, aminoquinoline-directed sp² C-H bond alkenylation by alkynes has been developed, which shows excellent functional group tolerance with both internal and terminal alkynes. nih.gov This reaction uses Co(OAc)₂·4H₂O as the catalyst, Mn(OAc)₂ as a cocatalyst, and oxygen from the air as the terminal oxidant. nih.gov Iron-catalyzed C-H allylation provides a method for introducing allyl groups at either the C4 or C5 position of the quinoline ring with high regio- and stereoselectivity. nih.gov

C-H Halogenation (Bromination)

Halogenated 8-aminoquinolines are valuable synthetic intermediates. Copper-catalyzed methods for the selective C5-H bromination of 8-aminoquinoline amides are prominent. rsc.orgbeilstein-journals.org One approach utilizes alkyl bromides as the bromine source in DMSO under air, without the need for an external oxidant. beilstein-journals.org Another versatile method employs ethyl bromodifluoroacetate as a bifunctional reagent, where a cupric catalyst and an alkaline additive selectively yield the C5-brominated product. rsc.org Iron(III)-catalyzed halogenation of 8-amidoquinolines in water has also been reported. mdpi.com Furthermore, oxidant-free electrochemical methods have been developed for the regioselective chlorination of 8-aminoquinoline amides at the C5 position, using dichloromethane as the chlorine source. rsc.org

Table 5: Reagents for C-H Halogenation of 8-Aminoquinoline Derivatives

| Halogenation | Reagent(s) | Catalyst/Conditions | Position | Reference(s) |

|---|---|---|---|---|

| Bromination | Alkyl bromides | Copper-promoted, DMSO, air | C5 | beilstein-journals.org |

| Bromination | Ethyl bromodifluoroacetate | Cu(II) catalyst, alkaline additive | C5 | rsc.org |

| Chlorination | Dichloromethane | Electrochemical, oxidant-free | C5 | rsc.org |

| Bromination | N-Bromosuccinimide (NBS) | Iron(III) chloride, water | C5 | mdpi.com |

C-H Difluoromethylation

The introduction of a difluoromethyl (CF₂H) group into organic molecules is a well-established strategy in drug discovery to modulate physicochemical and biological properties. For 8-aminoquinoline derivatives, C-H difluoromethylation has been achieved at the C-5 position through photocatalytic and copper-catalyzed methods.

An efficient photocatalytic approach enables the regioselective difluoroalkylation of 8-aminoquinoline amides at the C-5 position. researchgate.net This method employs a debrominative coupling reaction with difluoromethyl bromides. A broad range of 8-aminoquinoline amides are compatible with this transformation, leading to a variety of 5-difluoromethylated quinoline derivatives in moderate yields. researchgate.net

In a complementary approach, copper catalysis has been utilized for the selective C5-H difluoromethylation of 8-aminoquinoline amides. researchgate.net This method uses a cuprous catalyst in conjunction with a silver additive to achieve the desired transformation. The reaction demonstrates good substrate scope and provides a convenient route to C5-functionalized quinolines with good to excellent yields. researchgate.net

Table 1: C-H Difluoromethylation of 8-Aminoquinoline Amides

| Catalyst System | Reagent | Position of Functionalization | Yield | Reference |

|---|---|---|---|---|

| Photocatalytic | Difluoromethyl bromides | C-5 | Moderate | researchgate.net |

C-H Phosphorylation

The incorporation of a phosphonate (B1237965) group can significantly impact a molecule's biological activity and pharmacokinetic profile. A direct method for the C-H phosphorylation of 8-aminoquinoline derivatives has been developed, targeting the C-5 position of 8-aminoquinoline amides.

This transformation is achieved through a silver(I)-promoted phosphonation reaction with dialkyl H-phosphonates. rsc.org The protocol is noted for its simplicity and efficiency, affording the C5-phosphorylated products in moderate yields. Key features of this method include its high regioselectivity for the C5–H bond of 8-aminoquinoline amides, a broad substrate scope, and compatibility with various functional groups. rsc.org

Table 2: Silver(I)-Promoted C5–H Phosphonation of 8-Aminoquinoline Amides

| Promoter | Reagent | Position of Functionalization | Yield | Reference |

|---|

C-H Sulfonylation

The sulfonamide moiety is a critical pharmacophore in a multitude of therapeutic agents. The direct C-H sulfonylation of 8-aminoquinolines provides an efficient pathway to synthesize novel sulfonamide-containing quinoline derivatives.

A copper(I)-catalyzed method has been established for the 5-sulfonylation of quinolines, guided by a bidentate-chelation assistance mechanism involving an 8-aminoquinoline amide. acs.org This reaction is compatible with a wide array of quinoline substrates and arylsulfonyl chlorides. acs.org Further studies have detailed a simple and mild protocol for the copper(I)-mediated sulfonylation of 8-aminoquinoline amides with sulfonyl chlorides, which can proceed in air and demonstrates excellent substrate tolerance, including for aliphatic sulfonyl chlorides, providing the desired products in moderate to good yields. nih.gov

Table 3: Copper-Catalyzed C5-Regioselective Sulfonylation of 8-Aminoquinolines

| Catalyst | Reagent | Position of Functionalization | Yield | Reference |

|---|---|---|---|---|

| Copper(I) | Arylsulfonyl chlorides | C-5 | Not specified | acs.org |

Coordination Chemistry and Metal Complexation Studies

Ligand Design Principles for 8-Aminoquinoline-5-carboxylic Acid

This compound is a derivative of 8-aminoquinoline (B160924), a well-established bidentate chelating agent in coordination chemistry. nih.govscispace.comsigmaaldrich.com The fundamental design of 8-aminoquinoline involves a quinoline (B57606) ring system with an amino group at the 8-position, which, along with the quinoline nitrogen, creates a stable five-membered chelate ring upon coordination to a metal ion. nih.govsigmaaldrich.com This bidentate N,N-coordination is a primary principle in its ligand design. nih.govnih.gov

The introduction of a carboxylic acid group at the 5-position introduces several key features that enhance its versatility as a ligand:

Enhanced Coordination Modes: The carboxylic acid group provides an additional potential coordination site (an oxygen donor), allowing for varied bonding modes. This can lead to the formation of polynuclear or higher-dimensional coordination polymers.

Modulation of Electronic Properties: The electron-withdrawing nature of the carboxylic acid group can influence the electron density on the quinoline ring and the coordinating nitrogen atoms. This, in turn, affects the strength and nature of the metal-ligand bonds.

Increased Solubility and Functionality: The carboxylic acid group can be deprotonated to form a carboxylate, which can improve the solubility of the ligand and its metal complexes in polar solvents. It also provides a reactive handle for further functionalization, such as amidation, to create more complex ligand systems. mdpi.com

The 8-aminoquinoline framework itself is recognized for its ability to form stable complexes with a wide range of transition metals. nih.govrsc.org The combination of the rigid quinoline backbone and the flexible amino and carboxylic acid groups allows for a balance of pre-organization and adaptability in coordinating to metal centers with different geometric preferences.

Synthesis of Metal Complexes

The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The choice of solvent is crucial and can influence the final structure of the complex, with solvent molecules sometimes participating in the coordination sphere. polimi.it

Common synthetic approaches include:

Direct Reaction: A straightforward method involves mixing stoichiometric amounts of the ligand and a metal salt (e.g., chlorides, nitrates, or perchlorates) in a solvent like ethanol (B145695), methanol, or a mixture including dimethylformamide (DMF). polimi.itscirp.org The reaction is often carried out at room temperature or with gentle heating to facilitate complex formation. polimi.it

Solvothermal Synthesis: This method is employed to obtain crystalline coordination polymers. It involves heating the reactants in a sealed vessel at elevated temperatures and pressures. researchgate.net

In-situ Synthesis: In some cases, the ligand itself can be synthesized in the presence of the metal ion, leading directly to the formation of the complex.

For instance, the synthesis of coordination polymers with a related ligand, isoquinoline-5-carboxylic acid, and Cu(II) ions has been shown to yield different microcrystalline phases depending on the solvent mixture (e.g., EtOH:DMF ratio) and reaction conditions. polimi.it The synthesis of complexes with derivatives of 8-aminoquinoline often involves the initial preparation of the ligand followed by its reaction with a metal salt. mdpi.com

Structural Elucidation of Coordination Compounds

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is a powerful technique for the unambiguous determination of the three-dimensional structure of metal complexes in the solid state. nih.govmdpi.comrsc.org This method provides precise information on bond lengths, bond angles, coordination geometry, and intermolecular interactions.

For complexes involving derivatives of 8-aminoquinoline, X-ray diffraction studies have revealed various coordination modes. In many cases, the 8-aminoquinoline moiety acts as a bidentate ligand, coordinating to the metal center through the quinoline nitrogen and the amino nitrogen. nih.govnih.gov The geometry around the metal center can vary significantly depending on the metal ion, the presence of other ligands, and the stoichiometry of the complex. For example, octahedral, square-planar, and even seven-coordinate geometries have been observed in complexes with related quinoline-based ligands. rsc.orgscirp.org

The carboxylic acid group at the 5-position can either remain protonated and non-coordinating, participate in hydrogen bonding, or deprotonate to form a carboxylate that can coordinate to the metal center in a monodentate, bidentate, or bridging fashion. This bridging capability is key to the formation of coordination polymers. polimi.it

Table 1: Selected Crystallographic Data for Related Quinoline-Based Metal Complexes

| Compound | Crystal System | Space Group | M-N (Å) | M-O (Å) | Reference |

| [RhCp*(HQCl-D-hPro)Cl]Cl | Monoclinic | P2₁ | - | - | nih.gov |

| Re(CO)₃(8-aminoquinoline)Br | Orthorhombic | P2₁2₁2₁ | 2.21-2.23 | - | nih.gov |

| [Zn((HQC)H)₂]·2H₂O | Triclinic | Pī | - | - | uncw.edu |

| [Cd((HQC)H)₂]·2H₂O | Triclinic | Pī | - | - | uncw.edu |

| [Cu₂(L1)₄] | Monoclinic | P2₁/n | - | - | nih.gov |

Spectroscopic Characterization of Metal Complexes (NMR, UV-Vis, IR)

Spectroscopic techniques are essential for characterizing metal complexes in both solid and solution states.

Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying the coordination of the functional groups of the ligand. Upon complexation, shifts in the vibrational frequencies of the C=N (quinoline ring), N-H (amino group), and C=O and O-H (carboxylic acid group) bonds are expected. For example, in rhenium carbonyl complexes of 8-aminoquinoline, strong bands corresponding to the CO stretching vibrations are observed around 2015–2025 cm⁻¹ and 1870–1910 cm⁻¹. nih.gov The coordination of the quinoline nitrogen is typically confirmed by a shift in the ν(C=N) band, while coordination of the amino group is indicated by changes in the ν(N-H) stretching and bending vibrations.

UV-Visible (UV-Vis) Spectroscopy: The electronic absorption spectra of the complexes provide information about the electronic transitions within the ligand and the metal center, as well as charge-transfer transitions between them. The UV-Vis spectra of 8-aminoquinoline complexes typically show bands corresponding to π-π* transitions within the quinoline ring and metal-to-ligand charge transfer (MLCT) transitions. nih.gov The position and intensity of these bands can be sensitive to the metal ion, the coordination environment, and the solvent. nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are valuable for characterizing diamagnetic metal complexes in solution. Chemical shift changes of the protons and carbons of the ligand upon coordination can provide insights into the binding sites and the structure of the complex in solution. nih.govmdpi.com For instance, the ¹H NMR spectra of rhenium carbonyl complexes of 8-aminoquinoline show the expected chemical shifts, with very downfield shifted NH₂ signals, confirming the coordination of the amino group. nih.gov

Theoretical Insights into Metal-Ligand Interactions

Bonding Analysis and Electronic Structure

Theoretical methods, particularly Density Functional Theory (DFT), are widely used to gain a deeper understanding of the bonding, electronic structure, and spectroscopic properties of metal complexes. nih.govrsc.org These calculations can complement experimental data and provide insights that are difficult to obtain through experiments alone.

DFT calculations can be used to:

Optimize Geometries: The calculated geometries of the complexes can be compared with experimental structures from X-ray diffraction to validate the computational model. nih.gov

Analyze Molecular Orbitals: Examination of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) provides information about the electronic transitions and the reactivity of the complex.

Calculate Spectroscopic Properties: Theoretical calculations can predict IR, UV-Vis, and NMR parameters, which can then be compared with experimental spectra to aid in their interpretation. nih.gov

Quantify Metal-Ligand Bond Strength: Bonding analysis methods can be used to describe the nature and strength of the interactions between the metal and the ligand.

For related 8-aminoquinoline complexes, DFT and Time-Dependent DFT (TDDFT) studies have shown that the lowest energy electronic transitions can have mixed metal-to-ligand charge transfer (MLCT) and ligand-centered (π-π*) character. nih.gov These studies also highlight the importance of considering factors like spin-orbit coupling for accurately modeling the electronic absorption spectra of heavy metal complexes. nih.gov

Geometric Distortions and Tautomerism in Complexes

The coordination of 8-aminoquinoline and its derivatives to metal centers often results in complexes with well-defined but frequently distorted geometries. Furthermore, the electronic structure of the ligand allows for the possibility of tautomeric forms, particularly upon protonation or coordination.

Geometric Distortions

The geometry of metal complexes containing quinoline-based ligands is highly dependent on the coordination number and electronic configuration of the central metal ion. Typically, 8-aminoquinoline acts as a bidentate ligand, coordinating through both the quinoline nitrogen and the amino nitrogen. nih.gov This chelation can lead to common geometries such as octahedral for rhenium nih.gov, cobalt(II), and nickel(II) complexes scirp.orgresearchgate.net, or square-planar, particularly with copper(II) ions. scirp.orgresearchgate.net

However, ideal geometries are often not achieved. Distortions arise from several factors, including steric hindrance from other ligands, crystal packing forces, and intrinsic electronic effects like the Jahn-Teller effect in certain d-electron configurations (e.g., Cu(II)). For instance, studies on zinc(II) complexes with 8-aminoquinoline-based ligands have revealed distorted coordination spheres. researchgate.net Similarly, the introduction of substituents on the quinoline ring, such as a nitro group in 5-nitro-8-hydroxyquinoline, leads to the formation of distorted octahedral geometries in its metal complexes. researchgate.net In the case of this compound, the carboxylic acid group could participate in coordination, leading to a tridentate (N,N,O) binding mode. This would create fused chelate rings of different sizes (a five-membered ring from N,N chelation and a larger ring from N,O or O,N chelation), which would almost certainly introduce significant strain and distortion from idealized polyhedra.

The following table summarizes observed geometries and distortions in complexes with related ligands.

| Metal Ion | Ligand | Observed Geometry | Description of Distortion | Citation |

| Zn(II) | 8-Aminoquinoline-based dicyanamide/tricyanomethanide | Monoclinic & Triclinic | The arrangement of donor atoms leads to distorted coordination environments. | researchgate.net |

| Zn(II) | Thiazole-based 8-HQ isostere | Distorted bidentate | The thiazole (B1198619) ring is distorted, "squeezing" the oxygen and nitrogen donor atoms into a geometry more favorable for bidentate coordination compared to oxazole/pyrazole rings. | nih.gov |

| Mn(II) | 5-Nitro-8-hydroxyquinoline | Distorted Octahedral | The trans-disposed quinolate ligands occupy the equatorial positions with water molecules in the axial positions, leading to a distorted octahedron. | researchgate.net |

| Cu(II) | 8-Hydroxyquinoline (B1678124) (8-HQ) | Square-Planar | Often considered the preferred geometry for Cu(II) with this ligand. | scirp.orgresearchgate.net |

| Co(II), Ni(II) | 8-Hydroxyquinoline (8-HQ) | Octahedral | Assumed geometry due to the coordination of two water molecules in addition to two bidentate 8-HQ ligands. | scirp.orgresearchgate.net |

| Re(I) | 8-Aminoquinoline (8AQ) | Octahedral | Bidentate coordination of 8AQ to Re(CO)₃X (X=Cl, Br) results in an octahedral geometry around the rhenium center. | nih.gov |

Tautomerism in Complexes

Tautomerism is a significant consideration for 8-aminoquinoline and its derivatives. The free ligand can exist in different prototropic tautomeric forms, especially when protonated. Studies combining spectroelectrochemical measurements and quantum chemical calculations have shown that at low pH, 8-aminoquinoline exists as two hydrogenated tautomers with similar energies. charge-transfer.pl This equilibrium involves the protonation of either the heterocyclic quinoline nitrogen or the exocyclic amino group. charge-transfer.plnih.gov

The potential tautomeric forms of the coordinated ligand are crucial for understanding the reactivity and electronic properties of the resulting metal complexes.

| Tautomeric Form | Description | Supporting Evidence |

| Amino-quinolinium | Protonation occurs at the heterocyclic quinoline nitrogen. This is often the initial site of protonation. nih.gov | Spectroscopic studies and dissociation constant measurements suggest this is a major form for protonated 8-aminoquinolines. nih.gov |

| Imino-quinoidium | Protonation occurs at the exocyclic amino group, leading to a quinoid-type structure. | Molar absorptivity and fluorescence spectroscopy data suggest a proportion of the singly-protonated parent quinolines exist in this tautomeric form. nih.gov |

| Coordinated Tautomers | Coordination to a metal ion can favor one tautomeric form over the other, influencing the electronic structure and reactivity of the complex. | The redox properties of 8-aminoquinoline are highly dependent on pH and tautomeric form, which can be modulated by metal coordination. charge-transfer.pl |

Advanced Spectroscopic and Electrochemical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the detailed structural analysis of 8-aminoquinoline (B160924) derivatives in solution.

High-resolution ¹H and ¹³C NMR spectroscopy are instrumental in confirming the successful synthesis and elucidating the precise molecular structure of complex derivatives of 8-aminoquinoline. For instance, in the synthesis of 8-aminoquinoline amides of triterpenoic acids, such as oleanonic and ursonic acid, ¹H and ¹³C-NMR analysis is essential for full characterization. mdpi.com The placement of the 8-aminoquinoline amide moiety can lead to anisotropic shielding effects, influencing the chemical shifts of nearby protons. mdpi.com For example, in certain conformations, protons at C(11) and the methyl group at C(8) of the triterpenoid (B12794562) core are shielded, while the H-C(12) proton is deshielded. mdpi.com This level of detail is critical for understanding the three-dimensional arrangement of the molecule in solution.

| Proton | Observed Effect | Reason |

| H-C(11) | Shielded | Anisotropic shielding by the aromatic system of the 8-aminoquinoline moiety. mdpi.com |

| H₃C-C(8) | Shielded | Anisotropic shielding by the aromatic system of the 8-aminoquinoline moiety. mdpi.com |

| H-C(12) | Deshielded | Perpendicular orientation relative to H-C(11). mdpi.com |

This table illustrates the anisotropic effects observed in the NMR spectrum of an 8-aminoquinoline triterpenoid derivative.

Two-dimensional NMR techniques, particularly Nuclear Overhauser Effect Spectroscopy (NOESY), are powerful tools for determining the conformational preferences of molecules in solution. nih.gov The intensities of NOESY cross-peaks are related to the distances between protons, providing crucial restraints for conformational modeling. nih.govmdpi.com

In the case of 8-aminoquinoline amides of triterpenoic acids, 2D-NOESY experiments have been used to confirm the through-space interactions between the aromatic system of the quinoline (B57606) and specific protons on the triterpenoid skeleton. mdpi.com These studies revealed that the 8-aminoquinoline moiety tends to lean over the pentacyclic core of the triterpenoid. mdpi.com The analysis of NOESY spectra, in conjunction with other 2D NMR experiments like ¹H-¹³C HSQC and HMBC, allows for the unambiguous assignment of proton and carbon signals, which is a prerequisite for detailed conformational analysis. mdpi.com For flexible molecules, NOESY can help identify the presence of multiple conformers in equilibrium. mdpi.comarxiv.org

While direct NMR studies on the reaction mechanisms involving 8-Aminoquinoline-5-carboxylic acid are not extensively detailed in the provided context, NMR titration is a valuable technique for studying binding events. For related 8-amidoquinoline derivatives, NMR titrations have been employed to investigate their interaction with metal ions like Zn²⁺. nih.gov These studies can reveal changes in the chemical environment of the quinoline protons upon metal binding, providing insights into the coordination process. The 8-aminoquinoline moiety is a well-established bidentate directing group in C-H activation reactions, and NMR is a key tool for characterizing the resulting functionalized products. researchgate.net

UV-Visible and Fluorescence Spectroscopy

UV-Visible and fluorescence spectroscopy are employed to probe the electronic structure and photophysical properties of 8-aminoquinoline derivatives.

Derivatives of 8-aminoquinoline often exhibit interesting optical properties, including fluorescence. The electronic transitions responsible for the absorption and emission of light are influenced by the molecular structure and the surrounding environment. For example, 8-amidoquinoline derivatives are known to act as fluorescent probes for metal ions. nih.gov The binding of a metal ion, such as Zn²⁺, can lead to changes in the electronic structure, resulting in a modulation of the fluorescence emission. nih.gov This can manifest as a red-shift in the emission spectrum and an increase in the fluorescence quantum yield. nih.gov The carboxamide group and the potential for intramolecular hydrogen bonding play a crucial role in these processes. nih.gov

The study of excited-state dynamics provides information on the fate of a molecule after it absorbs light. For hydroxyquinoline derivatives, which are structurally related to 8-aminoquinoline, femtosecond pump-probe experiments have been used to investigate their photoinduced dynamics. nih.gov These studies have revealed that intramolecular hydrogen bonding can significantly influence the excited-state lifetime. nih.gov For instance, in 8-hydroxyquinoline (B1678124), the presence of an intramolecular hydrogen bond facilitates a rapid decay pathway. nih.gov Theoretical calculations, such as time-dependent density functional theory (TD-DFT), are often used in conjunction with experimental data to model the potential energy surfaces and understand the pathways of excited-state intramolecular proton transfer (ESIPT) and other deactivation processes. nih.gov While specific data on the excited-state dynamics of this compound is not provided, the principles derived from related compounds suggest that the amino and carboxylic acid groups would also play a significant role in its photophysical behavior.

Mass Spectrometry for Molecular Characterization

Mass spectrometry is a critical analytical technique for the molecular characterization of this compound, providing precise information on its molecular weight and structural features through fragmentation analysis. Electron impact ionization typically results in the formation of a molecular ion (M+), whose peak would be expected to be strong due to the stability of the aromatic quinoline structure. libretexts.org

The fragmentation pattern of this compound is dictated by its functional groups. Characteristic fragmentation includes the loss of the hydroxyl group (-OH), resulting in a peak at M-17, and the loss of the entire carboxyl group (-COOH), leading to a prominent peak at M-45. libretexts.org The presence of the amino group introduces an odd molecular weight, consistent with the nitrogen rule in mass spectrometry. libretexts.org

High-resolution mass spectrometry (HRMS) using techniques like electrospray ionization (ESI) allows for the determination of the compound's elemental composition with high accuracy. Predicted data for various adducts of this compound helps in identifying the compound in complex matrices. uni.lu

| Adduct | m/z (mass-to-charge ratio) | Predicted Collision Cross Section (CCS) (Ų) |

|---|---|---|

| [M+H]⁺ | 189.06586 | 137.2 |

| [M-H]⁻ | 187.05130 | 139.2 |

| [M+Na]⁺ | 211.04780 | 146.1 |

| [M+K]⁺ | 227.02174 | 142.7 |

| [M+NH₄]⁺ | 206.09240 | 155.5 |

| [M+H-H₂O]⁺ | 171.05584 | 130.7 |

Table 1: Predicted mass spectrometry data for this compound adducts, showing calculated m/z values and collision cross sections. uni.lu

Studies on related substituted 8-aminoquinolines have demonstrated that derivatization, such as the formation of trimethylsilyl (B98337) ethers, can yield characteristic ions that are amenable to analysis by gas chromatography-mass spectrometry (GC-MS), allowing for detection at sub-microgram levels using selected ion monitoring. nih.gov This suggests that similar derivatization strategies could be effectively applied to this compound for enhanced detection and analysis.

Electrochemical Studies

The electrochemical behavior of this compound is of significant interest for understanding its redox stability and potential applications in electrochemistry. The redox properties are primarily associated with the electroactive amino group and the quinoline ring system.

Cyclic voltammetry (CV) and pulse voltammetric techniques, such as differential pulse voltammetry (DPV), are powerful methods used to investigate the electrochemical properties of aminoquinolines. chemrxiv.orgresearchgate.net These techniques involve applying a varying potential to an electrode and measuring the resulting current, providing insights into the oxidation and reduction processes.

For the parent compound, 8-aminoquinoline (8AQ), CV and pulse voltammetry have been used to study its anodic (oxidation) and cathodic (reduction) behavior in detail. chemrxiv.org Similarly, studies on 6-aminoquinoline (B144246) at a glassy carbon paste electrode have utilized cyclic voltammetry to correlate experimental findings with computationally predicted electro-oxidation mechanisms. researchgate.net These studies typically involve recording voltammograms at various scan rates and pH values to elucidate the kinetics and mechanisms of the electrode reactions. The peak currents and potentials observed in the voltammograms are key parameters for characterizing the redox behavior.

The reduction pathway for the parent 8-aminoquinoline is reported to occur via a single, pH-independent pathway, likely involving the quinoline ring system. chemrxiv.org In contrast, the oxidation pathway is more complex and highly dependent on environmental conditions. chemrxiv.org

Environmental factors, particularly pH, have a profound influence on the electrochemical behavior of aminoquinolines. chemrxiv.org The redox potential and the mechanism of the oxidation pathway for 8-aminoquinoline are strongly dependent on the pH of the solution. chemrxiv.org This is because the functional groups—the quinoline nitrogen and the exocyclic amino group—can exist in protonated or deprotonated forms depending on the pH.

Studies on 6-aminoquinoline have shown that the electrochemical oxidation mechanism differs significantly between acidic and alkaline solutions. researchgate.net In acidic media, the protonated form of the molecule reacts differently than the non-protonated form prevalent in alkaline media. researchgate.net Similarly, the enzymatic activity of catalase, which involves redox reactions, shows maximum activity at a specific pH (7.5), with activity decreasing at higher or lower pH values due to changes in protein structure and charge. nih.gov For the Kolbe electrolysis of carboxylic acids, the reaction is highly selective and efficient when the pH is close to the pKa of the acid, as this ensures the availability of the required carboxylate ions. utwente.nl This principle highlights the critical role of pH in controlling electrochemical reactions involving acidic or basic functional groups.

For this compound, the protonation states of its three key sites (quinoline nitrogen, amino group, and carboxylic acid) would dictate its electrochemical response, leading to different oxidation potentials and potentially different reaction products across a range of pH values.

Table 2: Conceptual illustration of the expected influence of pH on the oxidation behavior of this compound based on the behavior of similar compounds.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 8-aminoquinoline (8AQ) |

| 6-aminoquinoline |

| 5-aminoquinoline |

| Acetic acid |

| Catalase |

| Hydrogen peroxide |

| Trimethylsilyl ether |

Computational and Theoretical Chemistry

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed to predict and analyze the properties of 8-Aminoquinoline-5-carboxylic acid and its derivatives.

Geometry Optimization and Energetics

DFT calculations are instrumental in determining the most stable three-dimensional arrangement of atoms in this compound, a process known as geometry optimization. These calculations predict bond lengths, bond angles, and dihedral angles that correspond to the lowest energy conformation of the molecule. For instance, in complexes involving 8-aminoquinoline (B160924) amides, the planar quinoline (B57606) moiety is often found to be situated nearly perpendicularly to other parts of the molecule. mdpi.com

The energetics of the molecule, including its total energy and the relative energies of different conformers, can also be accurately calculated. This information is vital for understanding the molecule's stability and the feasibility of different isomeric forms.

Electronic Structure and Frontier Molecular Orbitals (FMOs)

The electronic structure of this compound is key to understanding its chemical behavior. DFT calculations provide a detailed picture of the electron distribution within the molecule. A critical aspect of this is the analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a crucial parameter that reflects the molecule's chemical reactivity and stability. acs.org For quinoline derivatives, the electronic clouds of HOMO and LUMO are often distributed over different parts of the molecule, such as the quinoline and phenyl groups in phenyl quinoline-2-carboxylate. researchgate.net This distribution influences the molecule's reactivity and its interaction with other chemical species.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |

|---|---|---|---|

| Phenyl quinoline-2-carboxylate | -6.21 | -1.87 | 4.34 |

| 2-Methoxyphenyl quinoline-2-carboxylate | -5.98 | -1.76 | 4.22 |

Reaction Mechanism Modeling and Transition State Characterization

DFT calculations are invaluable for elucidating the mechanisms of chemical reactions involving this compound. By modeling the entire reaction pathway, researchers can identify intermediates and, crucially, the transition state—the highest energy point along the reaction coordinate. The characterization of the transition state provides critical information about the reaction's activation energy, which determines the reaction rate.

For example, in the C5-halogenation of 8-aminoquinolines, DFT studies can help to propose and validate reaction mechanisms. researchgate.net Similarly, in Ni-catalyzed C(sp3)-H functionalization reactions directed by 8-aminoquinoline, DFT calculations have been used to understand the role of additives like carboxylic acids and to characterize proposed intermediates. acs.org These computational studies can also predict the influence of different catalysts and reaction conditions on the reaction outcome. researchgate.net

Spectroscopic Property Prediction (e.g., UV-Vis, NMR chemical shifts)

Theoretical calculations can predict various spectroscopic properties of this compound, which can then be compared with experimental data for validation.

UV-Vis Spectra: Time-dependent DFT (TD-DFT) is used to calculate the electronic transitions that give rise to UV-Vis absorption spectra. acs.org The calculated spectra can be remarkably similar to experimental ones, providing confidence in the described reaction schemes and the identification of different species in solution. charge-transfer.pl

NMR Chemical Shifts: DFT can predict the nuclear magnetic resonance (NMR) chemical shifts of hydrogen (¹H) and carbon (¹³C) atoms in the molecule. acs.org These predictions are highly sensitive to the molecular geometry and electronic environment, making them a powerful tool for structure elucidation. For instance, in 8-aminoquinoline amides of triterpenoic acids, the anisotropic shielding effect of the aromatic system on nearby protons can be explained and confirmed by comparing experimental and DFT-calculated NMR data. mdpi.com

Quantum Chemical Studies of Reactivity

Quantum chemical methods, including DFT, provide a quantitative framework for understanding the reactivity of this compound. Reactivity descriptors derived from these calculations can predict the most likely sites for electrophilic and nucleophilic attack.

The molecular electrostatic potential (MEP) map is a particularly useful tool. It visually represents the charge distribution on the molecule's surface, with red and yellow areas indicating negative potential (prone to electrophilic attack) and blue areas indicating positive potential (prone to nucleophilic attack). chemrxiv.org This allows for the prediction of how the molecule will interact with other reagents.

Molecular Recognition Studies (Focused on chemical binding mechanisms)

Molecular recognition is the specific interaction between two or more molecules through non-covalent bonds. Computational studies are essential for understanding the chemical binding mechanisms of this compound with other molecules, including biological targets.

Applications in Fundamental Chemical Sciences

As a Versatile Directing Group in Organic Synthesis

The 8-aminoquinoline (B160924) (8-AQ) moiety, a core component of 8-aminoquinoline-5-carboxylic acid, is a powerful bidentate directing group in transition-metal-catalyzed C–H bond functionalization reactions. rsc.orgnih.govnih.gov This strategy provides a highly efficient and regioselective method for forming new carbon-carbon and carbon-heteroatom bonds directly from otherwise inert C–H bonds. rsc.org

The directing group ability of 8-aminoquinoline stems from its capacity to chelate a metal catalyst, bringing it in close proximity to a specific C–H bond and thereby facilitating its activation. rsc.org This has been successfully applied in a variety of transformations, including:

C(sp²)–H Arylation: The 8-aminoquinoline group can direct the arylation of C(sp²)–H bonds, a valuable tool for synthesizing complex aromatic and heteroaromatic systems. smolecule.comacs.org

C(sp³)–H Functionalization: It has also proven effective in the more challenging C(sp³)–H activation of aliphatic systems, enabling the introduction of aryl groups and other functionalities. nih.govnih.govrsc.org This has been particularly useful in the synthesis of unnatural amino acids and other bioactive molecules. nih.govnih.gov

C–H Halogenation: The directing group facilitates the selective introduction of halogen atoms, which are crucial precursors for a wide range of subsequent chemical transformations. rsc.org

A key advantage of the 8-aminoquinoline directing group is its strong coordinating ability, which can promote C–H bond cleavage even without the need for additional chiral ligands in certain reactions. mdpi.com However, the development of methods for the facile removal of the 8-AQ auxiliary after the desired transformation remains an area of active research. rsc.orgmdpi.com Recent strategies have focused on techniques like Boc-activation to enable milder transamidation conditions for its cleavage. mdpi.com

Notable Research Findings in Directed C-H Functionalization

| Transformation | Catalyst System | Key Features | Reference |

| Vinylic C–H Arylation | Pd(OAc)₂ / AgOAc | Allows for the incorporation of a wide range of aryl and heteroaryl groups into bicyclic scaffolds. | acs.org |

| β-C(sp³)–H Arylation of Carboxylic Acids | Palladium(II) | Enables the synthesis of unnatural amino acids and other complex molecules. | nih.govnih.gov |

| C(sp³)–H Arylation on Pyrrolidinones | Palladium | Facilitates the synthesis of stereochemically dense 5-oxo-pyrrolidines. | rsc.org |

| C–H Halogenation | Various Transition Metals | Provides access to key organohalide building blocks with high regioselectivity. | rsc.org |

In Chemosensor Design and Metal Ion Detection

The inherent fluorescence of the quinoline (B57606) core and the chelating ability of the 8-amino group make 8-aminoquinoline and its derivatives, including the 5-carboxylic acid, excellent platforms for the design of fluorescent chemosensors for metal ion detection. mdpi.commdpi.comresearchgate.net These sensors are crucial for monitoring metal ion concentrations in environmental and biological systems. researchgate.net

Principles of Chelation-Enhanced Fluorescence (CHEF)

A primary mechanism by which 8-aminoquinoline-based sensors operate is Chelation-Enhanced Fluorescence (CHEF). rsc.org In its free state, the fluorescence of the quinoline fluorophore is often quenched by processes like photoinduced electron transfer (PET) or photoinduced charge transfer (ICT) involving the lone pair of electrons on the amino group. researchgate.netnih.gov

Upon chelation with a metal ion, the lone pair of electrons on the nitrogen atom of the amino group becomes involved in the coordinate bond. This inhibits the quenching process, leading to a significant enhancement of the fluorescence intensity, often referred to as a "turn-on" response. nih.govrsc.org The rigidity of the newly formed chelate ring can also contribute to the fluorescence enhancement. nih.gov

Design Strategies for Selective Ion Recognition (e.g., Zn²⁺, Cd²⁺)

The design of selective chemosensors based on this compound involves modifying the core structure to fine-tune its binding affinity and selectivity for specific metal ions. mdpi.comresearchgate.net

For Zinc (Zn²⁺) Detection:

Derivatives of 8-aminoquinoline have been extensively developed as fluorescent probes for Zn²⁺. mdpi.comresearchgate.netrsc.orgnih.gov Zinc is a crucial but spectroscopically silent metal ion, making fluorescent sensors particularly valuable for its detection. nih.gov

Introducing various carboxamide groups at the 8-position to create 8-amidoquinoline derivatives has been a successful strategy to improve water solubility, cell membrane permeability, and selectivity for Zn²⁺. mdpi.comresearchgate.netnih.gov

The design often incorporates additional donor atoms, such as those in a dipicolylamine (DPA) moiety, to create a more specific binding pocket for Zn²⁺. mdpi.com The coordination of Zn²⁺ with the quinoline nitrogen, the amide group, and the additional donor atoms leads to a stable complex and a strong fluorescence response. mdpi.com

For Cadmium (Cd²⁺) and Distinguishing from Zn²⁺:

While many 8-aminoquinoline-based sensors show a response to both Zn²⁺ and Cd²⁺ due to their similar electronic configurations, strategies have been developed to differentiate between them. mdpi.comrsc.org

One approach involves designing probes where the binding mode of the metal ion influences the fluorescence output differently. For instance, a probe was designed to bind Zn²⁺ as an amide tautomer in a highly aqueous solution, while Cd²⁺ was bound as an imidic acid tautomer in a solution with a higher acetonitrile (B52724) content, resulting in distinct ratiometric fluorescence responses. rsc.org

Response Mechanisms and Signal Transduction

The primary signal transduction mechanism for these chemosensors is the change in fluorescence intensity upon metal ion binding. nih.gov This can be a "turn-on" response, where fluorescence is enhanced, or a "turn-off" response, where it is quenched. rsc.orgrsc.org Ratiometric sensing, where the ratio of fluorescence intensities at two different wavelengths changes, is a particularly powerful technique as it provides a built-in correction for environmental factors. rsc.org

The binding of the metal ion to the 8-aminoquinoline scaffold triggers a change in the electronic properties of the fluorophore. This can be due to:

Inhibition of PET/ICT: As described in the CHEF mechanism. researchgate.netnih.gov

Changes in Tautomeric Form: The equilibrium between different tautomers of the ligand can be shifted upon metal ion coordination, leading to different photophysical properties. rsc.orgnih.govrsc.org

Conformational Restriction: The formation of a rigid metal complex can reduce non-radiative decay pathways, thus increasing fluorescence quantum yield. nih.gov

Summary of 8-Aminoquinoline-Based Chemosensors

| Target Ion | Sensor Design Principle | Response Mechanism | Key Features | Reference |

| Zn²⁺ | 8-Amidoquinoline with additional chelators (e.g., DPA) | Chelation-Enhanced Fluorescence (CHEF) | High selectivity and sensitivity, improved water solubility. | mdpi.comresearchgate.netnih.gov |

| Zn²⁺ | Benzimidazole-functionalized 8-aminoquinoline | Inhibition of tautomerization | "Turn-on" green fluorescence, can distinguish from Cd²⁺ and Hg²⁺. | nih.govrsc.org |

| Zn²⁺ and Cd²⁺ | 8-Amidoquinoline with a propargylamine (B41283) chelating site | Ratiometric fluorescence based on tautomerism | Differentiates between Zn²⁺ and Cd²⁺ based on solvent composition. | rsc.org |

| Ag⁺ | 5-Aminoquinoline | Acceleration of charge transfer (CT) | "Turn-on" fluorescence with high selectivity for Ag⁺. | researchgate.net |

Role in Catalytic Systems (as an auxiliary or ligand)

Beyond its role as a temporary directing group, the 8-aminoquinoline framework is also utilized as a permanent ligand in the design of catalytic systems. mdpi.comresearchgate.net Its bidentate N,N-coordination motif is well-suited for stabilizing and modulating the reactivity of various transition metal centers. nih.gov

Ligand Design for Enhanced Catalytic Activity

The design of ligands based on this compound for catalysis focuses on tuning the electronic and steric properties of the metal center to optimize catalytic activity and selectivity.

Modulation of Electronic Properties: The substituents on the quinoline ring can be varied to alter the electron-donating or -withdrawing nature of the ligand, thereby influencing the reactivity of the metal catalyst.

Steric Control: The introduction of bulky groups near the metal center can create a specific chiral environment, which is crucial for enantioselective catalysis. For example, chiral ligands have been used in combination with the 8-aminoquinoline auxiliary to achieve enantioselective C–H functionalization reactions. mdpi.com

Enhanced Stability: The strong chelation of the 8-aminoquinoline ligand can stabilize the metal catalyst, preventing its decomposition and leading to higher turnover numbers. mdpi.com

Auxiliary Ligand in Mixed-Ligand Systems: In some cases, 8-aminoquinoline derivatives can act as auxiliary ligands in combination with other ligands to fine-tune the catalytic properties of a metal complex. For instance, complexes of 8-aminoquinoline with metals like rhenium have been synthesized and characterized, exploring their fundamental coordination chemistry for potential catalytic applications. nih.gov

Research has shown that the combination of the 8-aminoquinoline directing group with chiral ligands can lead to the development of enantioselective catalytic transformations. mdpi.com However, the strong coordinating nature of the 8-aminoquinoline itself can sometimes compete with the chiral ligand, leading to challenges in achieving high enantioselectivity. mdpi.com

Mechanistic Aspects of Catalysis involving this compound Derivatives

The 8-aminoquinoline moiety, a key feature of this compound, is a highly effective directing group in a variety of metal-catalyzed C-H functionalization reactions. mdpi.com Its bidentate nature allows for strong coordination to transition metals, facilitating the activation of otherwise inert C-H bonds. mdpi.com This has led to extensive research into the mechanistic pathways of these transformations, particularly with nickel, palladium, rhodium, ruthenium, copper, cobalt, and iron catalysts. mdpi.com